

Ecotoxicology of Cloransulam on Aquatic Invertebrates: A Technical Guide

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Compound of Interest

Compound Name: **Cloransulam**
Cat. No.: **B062134**

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Abstract

Cloransulam, and its more common methyl ester form **cloransulam-methyl**, is a triazolopyrimidine sulfonamide herbicide widely used for the control of broadleaf weeds, particularly in soybean crops. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the ecotoxicological effects of **cloransulam** on non-target aquatic invertebrates. It synthesizes available toxicity data, details relevant experimental protocols for ecotoxicological assessment, and discusses the established mode of action, highlighting its specificity to plants and the resulting low toxicity profile for aquatic invertebrates.

Introduction

The extensive use of agricultural herbicides necessitates a thorough understanding of their potential impact on non-target organisms within aquatic ecosystems. Aquatic invertebrates are a cornerstone of these environments, playing critical roles in nutrient cycling, organic matter decomposition, and as a food source for higher trophic levels. **Cloransulam-methyl** is recognized for its efficacy at low application rates and its low toxicity to animals^[1]. This is primarily because its target enzyme, acetolactate synthase (ALS), is found in plants and microorganisms but is absent in animals^[1]. This guide focuses on the ecotoxicological profile

of **cloransulam** concerning aquatic invertebrates, providing quantitative data where available and outlining the methodologies for its assessment.

Acute and Chronic Toxicity to Aquatic Invertebrates

The available data consistently indicate a low level of acute and chronic toxicity of **cloransulam**-methyl to aquatic invertebrates[2]. Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have concluded that the likelihood of adverse effects on aquatic invertebrate populations from registered uses of **cloransulam**-methyl is low.

Quantitative Toxicity Data

Quantitative toxicity data for **cloransulam**-methyl on aquatic invertebrates is limited, with many studies reporting "non-definitive" endpoints, meaning that the highest concentrations tested did not produce a 50% effect level (LC50 or EC50). This in itself is an indicator of low toxicity.

| Species | Test Duration | Endpoint | Value (mg/L) | Source Quality |
|--|---------------|-----------------------------|--------------|------------------------------------|
| Daphnia magna (Water flea) | 48 hours | EC50 (Immobilisation) | 163 | Unverified data of known source |
| Estuarine/Marine Invertebrates | | | | |
| Palaemonetes pugio (Grass shrimp) | | | | |
| Crassostrea virginica (Eastern oyster) | 96 hours | EC50 (Shell Deposition) | >111 | Verified Data |
| Crassostrea virginica (Eastern oyster) | 96 hours | NOAEC (Shell Deposition) | <111 | Verified Data |

NOAEC: No Observed Adverse Effect Concentration

The EPA's Aquatic Life Benchmarks list a chronic value for the degradate '**cloransulam**' for freshwater invertebrates, but not for the parent compound **cloransulam**-methyl[3].

Mode of Action

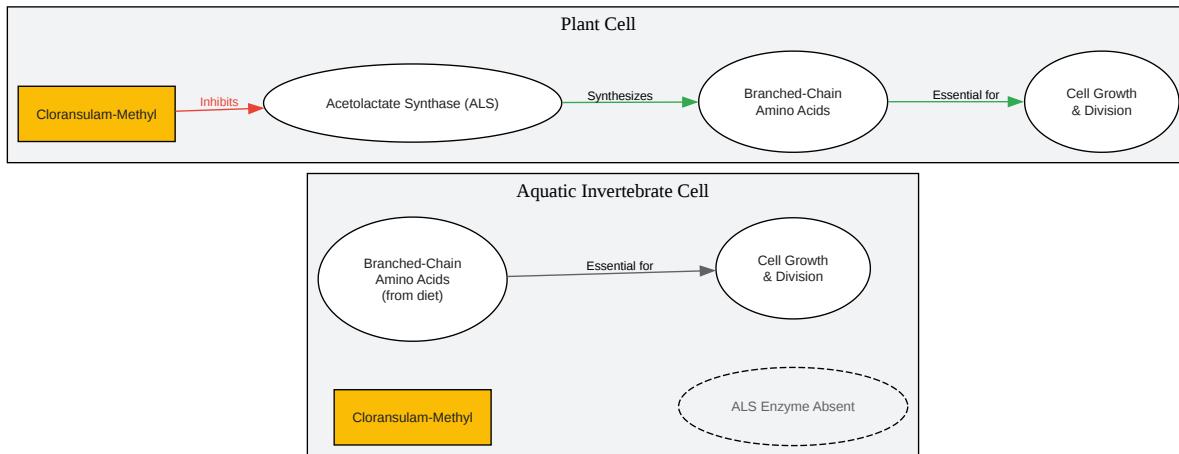
Primary Mode of Action in Target Organisms (Plants)

Cloransulam-methyl's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS)[1][2]. This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine[1]. By blocking this pathway, the herbicide halts cell division and growth in susceptible plants, ultimately leading to their death.

Relevance to Aquatic Invertebrates

The specificity of **cloransulam**-methyl's mode of action is the primary reason for its low toxicity to aquatic invertebrates. The acetolactate synthase enzyme is not present in animals, including aquatic invertebrates[1]. Therefore, the primary herbicidal mechanism of action is not relevant to these organisms. Any toxicity observed at very high concentrations is likely due to non-specific physiological stress rather than a targeted molecular interaction. Searches for alternative modes of action, such as neurotoxicity or disruption of the molting process, have not revealed any evidence for such effects from **cloransulam**-methyl.

Below is a conceptual diagram illustrating the specificity of **cloransulam**-methyl's mode of action.



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*Conceptual diagram of **Cloransulam**-methyl's mode of action.*

Experimental Protocols for Ecotoxicological Assessment

Standardized protocols are essential for assessing the toxicity of substances like **cloransulam**-methyl to aquatic invertebrates. The following sections outline generalized methodologies based on established guidelines (e.g., OECD, EPA).

Acute Toxicity Testing with *Daphnia magna*

This test determines the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes immobilization in 50% (EC50) over a 48-hour period.

- Test Organism: *Daphnia magna* neonates (<24 hours old).

- Test Duration: 48 hours.
- Test Conditions: Static or semi-static.
- Test Vessels: Glass beakers.
- Dilution Water: Reconstituted moderately hard freshwater.
- Test Concentrations: A geometric series of at least five concentrations and a control.
- Number of Organisms: At least 20 daphnids per concentration, divided into replicates.
- Observations: Immobilization and mortality are recorded at 24 and 48 hours.
- Data Analysis: The 48-hour EC50 and its 95% confidence intervals are calculated using probit analysis or other appropriate statistical methods.

Chronic Toxicity Testing with *Daphnia magna*

This longer-term test assesses the effects of a substance on the survival, growth, and reproduction of *Daphnia magna*.

- Test Organism: *Daphnia magna* neonates (<24 hours old).
- Test Duration: 21 days.
- Test Conditions: Semi-static renewal.
- Endpoints: Survival, growth (length), and reproduction (number of offspring).
- Data Analysis: Determination of the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).

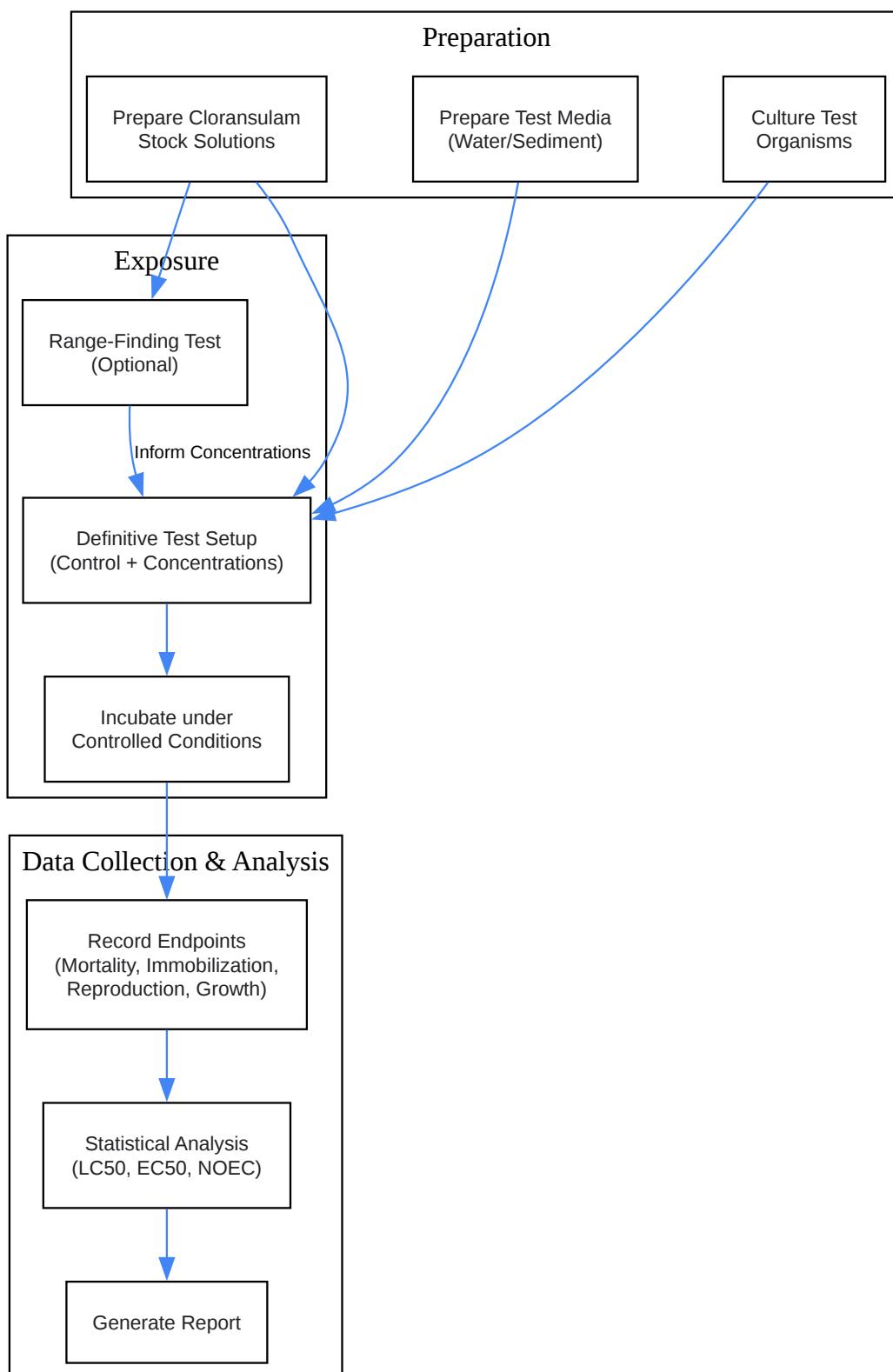
Sediment Toxicity Testing with *Chironomus riparius*

This protocol is relevant for substances that may partition to sediment.

- Test Organism: First-instar larvae of the midge *Chironomus riparius*.

- Test Duration: 28 days.
- Test System: Water-sediment systems.
- Endpoints: Survival and emergence rate of the midges.
- Data Analysis: Calculation of EC_x values (e.g., EC₁₀, EC₂₀, EC₅₀) for emergence and determination of NOEC/LOEC.

Below is a diagram illustrating a general experimental workflow for aquatic invertebrate toxicity testing.

[Click to download full resolution via product page](#)*General workflow for aquatic invertebrate toxicity testing.*

Environmental Fate and Exposure Considerations

Cloransulam-methyl is generally non-persistent in soil and degrades quickly in aquatic systems, primarily through photolysis[2]. It has a moderate aqueous solubility and, based on its chemical properties, may be mobile in certain soil types, potentially leading to leaching into groundwater[2]. However, its rapid degradation in water mitigates the potential for long-term exposure of aquatic organisms. Environmental risk assessments consider these fate properties alongside toxicity data to conclude a low overall risk to aquatic invertebrates under normal use conditions.

Conclusion

The available ecotoxicological data for **cloransulam-methyl** consistently demonstrate a low toxicity profile for a range of aquatic invertebrate species. This is primarily attributed to its specific mode of action—the inhibition of the acetolactate synthase (ALS) enzyme—which is absent in the animal kingdom. While quantitative toxicity data are somewhat limited, the reported high LC50 and EC50 values ("greater than" the highest tested concentrations) support the conclusion of low hazard. Standardized ecotoxicological testing protocols remain crucial for the ongoing assessment of this and other herbicides to ensure the protection of aquatic ecosystems. Future research could focus on potential sublethal effects at environmentally relevant concentrations, although significant impacts are not anticipated based on the current understanding of its mode of action.

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